molecular formula C8H14N2O B1395335 2,7-Diazaspiro[4.5]decan-3-one CAS No. 1158750-89-0

2,7-Diazaspiro[4.5]decan-3-one

Cat. No.: B1395335
CAS No.: 1158750-89-0
M. Wt: 154.21 g/mol
InChI Key: BBJZOKHHRARXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C8H14N2O. It is characterized by a spirocyclic structure, which includes a diazaspirodecane core.

Biochemical Analysis

Biochemical Properties

2,7-Diazaspiro[4.5]decan-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in the necroptosis pathway . The compound exhibits inhibitory activity against RIPK1 with an IC50 value of 92 nM . This interaction is crucial as it blocks the activation of the necroptosis pathway, thereby preventing programmed cell death.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to significantly inhibit necroptosis in U937 cells, a human histiocytic lymphoma cell line . This inhibition is achieved through the suppression of RIPK1 activity, which is a key player in the necroptosis signaling pathway. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of RIPK1 and other related proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It specifically binds to the active site of RIPK1, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets such as RIPK3 and mixed lineage kinase domain-like protein (MLKL), which are essential for the execution of necroptosis . By blocking these interactions, this compound effectively halts the necroptosis pathway, thereby protecting cells from programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on RIPK1 and necroptosis, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses effectively inhibit RIPK1 activity and prevent necroptosis without causing significant toxicity . At higher doses, some adverse effects such as mild inflammation and tissue damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the necroptosis pathway, including RIPK1 and RIPK3 . The compound’s inhibitory effect on RIPK1 alters the metabolic flux within the necroptosis pathway, reducing the levels of phosphorylated RIPK3 and MLKL . This modulation of metabolic pathways is crucial for its therapeutic potential in preventing necroptosis-related diseases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its inhibitory effects on RIPK1. The compound’s distribution is influenced by its physicochemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with RIPK1 and other components of the necroptosis pathway . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target proteins to exert its inhibitory effects. Additionally, post-translational modifications and targeting signals may play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazaspiro[4.5]decan-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of amines with cyclic ketones under specific conditions to form the spirocyclic structure. For instance, the reaction of N-benzylpiperidone with hexyl bromide followed by hydrogenation can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Techniques such as reversed-phase flash chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2,7-Diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

2,7-Diazaspiro[4

Comparison with Similar Compounds

  • 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 2,8-Diazaspiro[4.5]decan-1-one
  • 1-Thia-4,8-diazaspiro[4.5]decan-3-one

Comparison: 2,7-Diazaspiro[4.5]decan-3-one is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms within the ring. This structure imparts distinct chemical and biological properties compared to its analogs. For example, while 8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one also exhibits anti-ulcer activity, the presence of sulfur in its structure differentiates its reactivity and biological interactions .

Properties

IUPAC Name

2,9-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-4-8(6-10-7)2-1-3-9-5-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJZOKHHRARXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)NC2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712437
Record name 2,7-Diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158750-89-0
Record name 2,7-Diazaspiro[4.5]decan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158750-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-diazaspiro[4.5]decan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Diazaspiro[4.5]decan-3-one
Reactant of Route 2
2,7-Diazaspiro[4.5]decan-3-one
Reactant of Route 3
2,7-Diazaspiro[4.5]decan-3-one
Reactant of Route 4
2,7-Diazaspiro[4.5]decan-3-one
Reactant of Route 5
2,7-Diazaspiro[4.5]decan-3-one
Reactant of Route 6
2,7-Diazaspiro[4.5]decan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.